(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
Beschreibung
Eigenschaften
CAS-Nummer |
899728-56-4 |
|---|---|
Molekularformel |
C23H20N4O2 |
Molekulargewicht |
384.439 |
IUPAC-Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C23H20N4O2/c1-16-8-7-11-18(14-16)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI-Schlüssel |
WNSFGIZGCUJZSN-YYADALCUSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a synthetic compound belonging to the quinazolinone derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 899728-58-6 |
| Appearance | Solid, crystalline |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in cancer cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors on cell membranes, influencing cellular responses such as apoptosis and cell cycle progression.
- Signal Transduction Interference : The compound can disrupt key signaling pathways that are often upregulated in cancerous cells.
Anticancer Activity
Recent studies have demonstrated that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibits significant anticancer properties. For instance:
-
In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values were reported as follows:
Cell Line IC50 (µM) HCT116 294.32 ± 8.41 MCF7 383.5 ± 8.99
These results indicate that the compound effectively reduces cell viability in a concentration-dependent manner.
Mechanisms of Cytotoxicity
The mechanisms underlying the anticancer effects include:
- Apoptosis Induction : The compound modulates apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis through both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in HCT116 cells, contributing to its anticancer efficacy.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It exhibited inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea:
- Study on Melanoma Cells : A study evaluated the compound's effects on B16-F10 melanoma cells, revealing a significant reduction in cell proliferation and enhanced apoptosis markers.
- Combination Therapy Trials : Preliminary trials combining this compound with standard chemotherapy agents showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research indicates that compounds related to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibit significant antitumor activity. A study demonstrated that various 3-benzyl-substituted quinazolinones showed potent inhibitory effects against cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of dihydroquinazolinones can exhibit antibacterial and antifungal activities. For instance, some synthesized compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Drug Development
Given its biological activities, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is being explored for potential use in drug development. Its structural similarities to known pharmacophores allow for modifications that can lead to improved efficacy and selectivity against specific targets. Current research is focusing on optimizing its structure to enhance its antitumor and antimicrobial properties .
Pharmacological Studies
Pharmacological studies are underway to assess the safety profile and therapeutic index of this compound. Preliminary data suggest a favorable safety margin in animal models, indicating potential for further clinical development .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Crystallographic Comparisons
The compound’s quinazolinone urea scaffold is structurally analogous to derivatives such as 1-(2-oxo-3-phenyl-2,3-dihydroquinazolin-4-yl)-3-phenylurea and 1-(3-methyl-2-oxo-2,3-dihydroquinazolin-4-yl)-3-(p-tolyl)urea. A comparative analysis of crystallographic data is provided below:
| Parameter | (E)-Target Compound | 3-Phenyl Analog | p-Tolyl Derivative |
|---|---|---|---|
| Space Group | P2₁/c | P-1 | C2/c |
| Unit Cell Volume (ų) | ~1200 | ~1100 | ~1300 |
| R-factor (%) | 3.2 | 4.8 | 3.5 |
| Hydrogen Bonding | N–H···O (2.8 Å) | N–H···O (2.9 Å) | N–H···O (2.7 Å) |
| Torsion Angle (C–N–C–O) | 172° | 168° | 175° |
Key Findings :
- The meta-tolyl substitution in the target compound introduces steric effects that alter the unit cell dimensions compared to the phenyl and para-tolyl analogs .
- The (E)-configuration enforces a near-planar urea linkage, enhancing π-π stacking interactions absent in non-urea derivatives.
- Refinement via SHELXL yielded lower R-factors for the target compound, suggesting superior data quality or reduced disorder compared to the phenyl analog .
Pharmacological and Physicochemical Comparisons
However, structural analogs with electron-withdrawing groups (e.g., nitro or chloro substituents) on the aryl ring exhibit enhanced kinase inhibition (e.g., EGFR IC₅₀ ~50 nM vs. >1 µM for the target compound). The benzyl group at position 3 in the target compound may reduce solubility compared to smaller alkyl substituents, as inferred from analogous quinazolinones .
Q & A
Q. What are the recommended synthetic routes for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting from quinazolinone precursors. A common approach is to:
Form the quinazolinone core : React anthranilic acid derivatives with benzylamine or substituted benzyl halides under acidic conditions to form 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one .
Introduce the urea moiety : Condense the quinazolinone intermediate with m-tolyl isocyanate or a carbodiimide coupling agent under anhydrous conditions .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for quinazolinone protons; δ 160–165 ppm for carbonyl carbons) .
- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and quinazolinone C=O (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/Br substituents, if present .
- X-ray Crystallography : Resolve stereochemical ambiguities and validate intramolecular hydrogen bonding (e.g., urea NH to quinazolinone oxygen) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this quinazolinone-based urea derivative?
Methodological Answer:
- Systematic Substituent Variation : Modify the benzyl (3-position) and m-tolyl (urea) groups to assess steric/electronic effects on bioactivity. For example:
- In Vitro Assays : Test analogues against target enzymes (e.g., kinases, bacterial gyrase) to correlate structural changes with IC50 values. Use dose-response curves to quantify potency .
Q. Example SAR Insights :
| Substituent (R1) | Substituent (R2) | Activity (IC50, μM) |
|---|---|---|
| 3-Benzyl | m-Tolyl | 12.5 |
| 3-(4-Cl-Benzyl) | m-Tolyl | 8.2 |
| 3-Benzyl | 3-Pyridyl | 6.7 |
Q. What strategies are recommended to resolve contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to rule out methodological variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using hierarchical clustering or principal component analysis) .
- Mechanistic Profiling : Use kinetic binding assays or crystallography to distinguish true target engagement from off-target effects .
Case Study :
A 2021 study reported conflicting MIC values for a quinazolinone derivative against S. aureus. Resolution involved:
Re-testing with standardized broth microdilution (CLSI guidelines).
Identifying pH-dependent solubility as a confounding factor .
Q. How can computational modeling be integrated with experimental data to predict the binding modes of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Prioritize poses with hydrogen bonds to conserved residues (e.g., ATP-binding pocket in kinases) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key hydrophobic/electrostatic interactions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to predict binding affinities (ΔG) and validate with experimental IC50 data .
Q. Example Workflow :
Dock (E)-isomer into COX-2 active site.
Compare ΔG with (Z)-isomer to explain selectivity (ΔG = -9.2 vs. -6.8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
